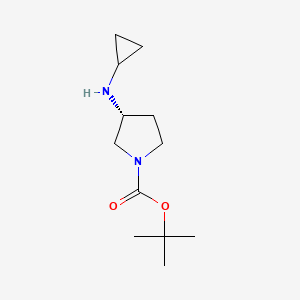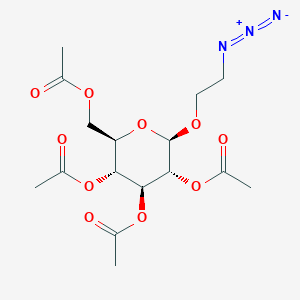![molecular formula C11H8F3NO3 B1149225 4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid CAS No. 116401-44-6](/img/structure/B1149225.png)
4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid” is a chemical compound with the molecular formula C11H8F3NO3 . It is also known as TFB and is widely used in various fields of scientific research and industry.
Synthesis Analysis
The synthesis of (E)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoic acid involves the reaction of maleic anhydride with 3-(trifluoromethyl)aniline in glacial acetic acid .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group attached to an aniline group, which is then attached to a 4-oxo-but-2-enoic acid group . The exact mass of the molecule is 259.04562760 and it has a complexity of 352 .Physical And Chemical Properties Analysis
The compound has a density of 1.461, a melting point of 164°C, and a boiling point of 420.8°C at 760 mmHg. Its refractive index is 1.549 and it has a flash point of 208.3°C. The logP value is 2.66 .Wissenschaftliche Forschungsanwendungen
Organotin (IV) Ester Synthesis
This compound is used in the synthesis of organotin (IV) esters . These esters have been studied for their inhibitory effects against bacterial, fungal, tumoral, and insecticidal strains . The potency of these complexes against these strains is attributed to the multiple interactive sites of the ligand .
Antibacterial Applications
The organotin (IV) esters synthesized from this compound have shown significant antibacterial properties . This is due to the ligand’s ability to change the environment around tin and interact with DNA .
Antifungal Applications
Similar to its antibacterial applications, the organotin (IV) esters synthesized from this compound have also demonstrated antifungal properties . This is attributed to the ligand’s ability to interact with DNA .
Anticancer Applications
The organotin (IV) esters synthesized from this compound have been studied for their potential as anticancer agents . The ligand’s ability to interact with DNA is believed to contribute to its anticancer properties .
Insecticidal Applications
The organotin (IV) esters synthesized from this compound have shown potency against insecticidal strains . This is attributed to the multiple interactive sites of the ligand .
Synthesis of β-amino Acid Derivatives
This compound is used in the synthesis of β-amino acid derivatives . These derivatives are industrially useful compounds and have been studied for their inhibitory properties .
Wirkmechanismus
While the specific mechanism of action for this compound is not detailed in the search results, organotin (IV) esters of (E)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoic acid have shown potency against bacterial, fungal, tumoral, and insecticidal strains. This is attributed to the multiple interactive sites of the ligand that not only change the environment around tin but also can make interactions with DNA .
Eigenschaften
IUPAC Name |
(E)-4-oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO3/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(17)18/h1-6H,(H,15,16)(H,17,18)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTHMZFBLNIKJC-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C=C/C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-butyl N-[1-(3-forMylphenyl)piperidin-4-yl]carbaMate](/img/no-structure.png)




![(1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1149162.png)
